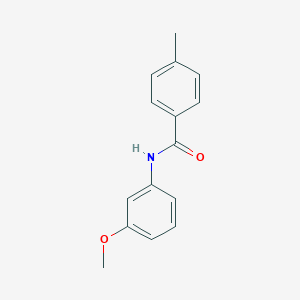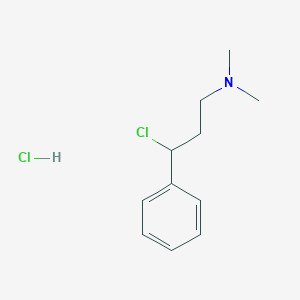
(3-Chloro-3-phenyl-propyl)-dimethyl-amine hydrochloride
Descripción general
Descripción
(3-Chloro-3-phenyl-propyl)-dimethyl-amine hydrochloride, also known as CPP-DMH, is an organic compound that belongs to the class of tertiary amines. It is a colorless, hygroscopic solid with a molecular weight of 239.77 g/mol and a melting point of >300°C. CPP-DMH is used as a reagent in organic synthesis, as a catalyst in the production of polymers, and as a precursor in the synthesis of other compounds. It is also widely used in scientific research, particularly in the study of biochemical and physiological processes.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- A study discussed the synthesis and spectroscopic characterization of a series of secondary amide analogues based on the fungal natural product 3‐chloro‐4‐hydroxyphenylacetamide, where 3‐chloro‐4‐hydroxyphenylacetic acid was coupled to a variety of primary amines. One compound exhibited moderate cytotoxicity against human melanoma and prostate cell lines, suggesting potential applications in cancer research (Davis, Pierens, & Parsons, 2007).
Chemical Synthesis and Surfactant Development
- Another research focused on the synthesis of an asymmetric cationic Gemini surfactant using hexadecyl dimethyl tertiary amine and octadecyl dimethyl tertiary amine, which were reacted with hydrochloric acid and epichlorohydrin. This study could be relevant for industrial applications in the production of surfactants (Liu Fa, 2016).
Polymer Modification and Medical Applications
- Research on radiation-induced polyvinyl alcohol/acrylic acid (PVA/AAc) hydrogels modified through condensation reaction with various amines was conducted. The modified polymers showed increased swelling and thermal stability, and exhibited higher antibacterial and antifungal activities, suggesting their potential in medical applications (Aly & El-Mohdy, 2015).
Heterocyclic Synthesis and Pharmaceutical Applications
- A study detailed the synthesis of various pyrazole, pyridine, and pyrimidine derivatives using enaminonitriles, highlighting the potential of these compounds in pharmaceutical chemistry (Fadda, Etman, El-Seidy, & Elattar, 2012).
Propiedades
IUPAC Name |
3-chloro-N,N-dimethyl-3-phenylpropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN.ClH/c1-13(2)9-8-11(12)10-6-4-3-5-7-10;/h3-7,11H,8-9H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJBOLGFVUPJVKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC(C1=CC=CC=C1)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60507540 | |
| Record name | 3-Chloro-N,N-dimethyl-3-phenylpropan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60507540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-N,N-dimethyl-3-phenylpropan-1-amine hydrochloride | |
CAS RN |
79130-51-1, 1011-59-2 | |
| Record name | 3-Chloro-N,N-dimethyl-3-phenylpropan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60507540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1011-59-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


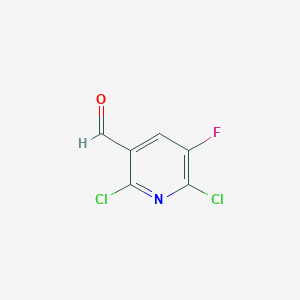
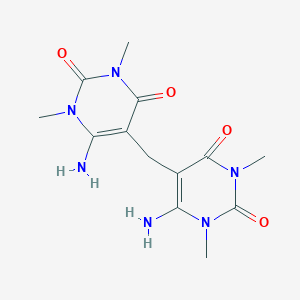

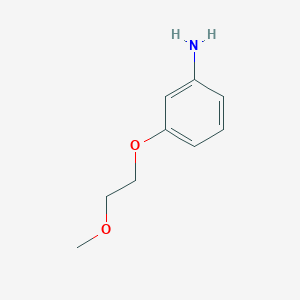
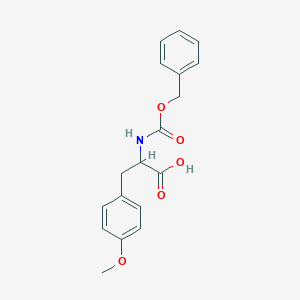
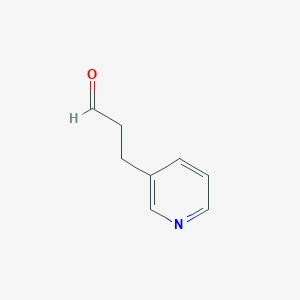
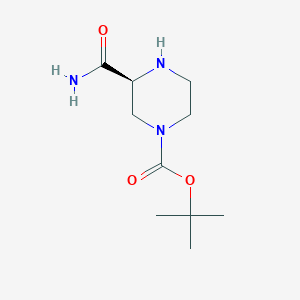

![5-Nitrobenzo[c][1,2,5]thiadiazol-4-amine](/img/structure/B172366.png)
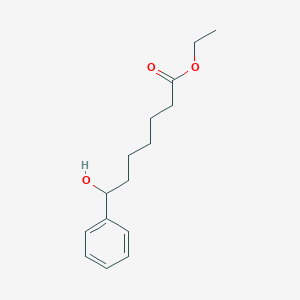
![4-ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione](/img/structure/B172378.png)
